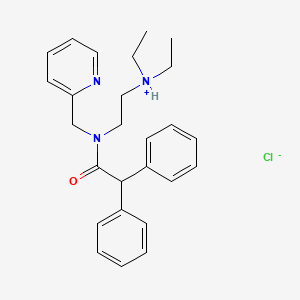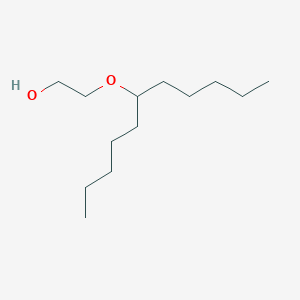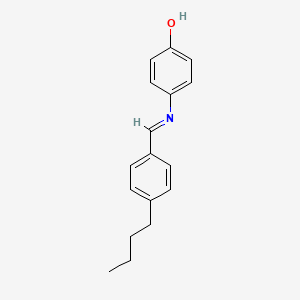
N-(2-Methylpropyl)-2-oxo-3H-imidazole-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Methylpropyl)-2-oxo-3H-imidazole-1-carboxamide: is a chemical compound belonging to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methylpropyl)-2-oxo-3H-imidazole-1-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,2-diketones with ammonium acetate under microwave-assisted conditions, leading to the formation of imidazole rings . Another approach involves the use of NHC-copper-catalyzed isocyanide insertion into alcohols, followed by base-promoted cycloaddition with benzyl isocyanide derivatives .
Industrial Production Methods: Industrial production of imidazole derivatives often employs scalable and efficient methods. For instance, a one-pot, four-component synthesis involving a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions has been reported to yield high amounts of imidazole derivatives . This method is advantageous due to its simplicity and high yield.
Análisis De Reacciones Químicas
Types of Reactions: N-(2-Methylpropyl)-2-oxo-3H-imidazole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and strong bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Aplicaciones Científicas De Investigación
N-(2-Methylpropyl)-2-oxo-3H-imidazole-1-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of polymers, dyes, and other industrial materials.
Mecanismo De Acción
The mechanism of action of N-(2-Methylpropyl)-2-oxo-3H-imidazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and context.
Comparación Con Compuestos Similares
Isobutanol (2-Methylpropan-1-ol): A related compound with similar structural features but different functional groups.
N-(2-Methylpropyl)acetamide: Another compound with a similar backbone but different substituents.
Uniqueness: N-(2-Methylpropyl)-2-oxo-3H-imidazole-1-carboxamide is unique due to its specific imidazole ring structure and functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
67292-92-6 |
|---|---|
Fórmula molecular |
C8H13N3O2 |
Peso molecular |
183.21 g/mol |
Nombre IUPAC |
N-(2-methylpropyl)-2-oxo-1H-imidazole-3-carboxamide |
InChI |
InChI=1S/C8H13N3O2/c1-6(2)5-10-8(13)11-4-3-9-7(11)12/h3-4,6H,5H2,1-2H3,(H,9,12)(H,10,13) |
Clave InChI |
SNQBFBCDPXECPY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CNC(=O)N1C=CNC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-(Tert-butoxycarbonylamino-imino-methyl)-phenyl]-acetic acid](/img/structure/B13776651.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13776655.png)



![Benzoic acid, 2-[[(5-amino-2-methylphenyl)sulfonyl]amino]-](/img/structure/B13776671.png)
![Dipotassium p-[4,5-dihydro-4-[[5-hydroxy-3-methyl-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl]methylene]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B13776673.png)

![(8R,9S,13S,14S,17S)-17-(2-chloroethynyl)-3,17-dimethoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene](/img/structure/B13776688.png)

![1,3-Benzenediol, 2,4-bis[(4-dodecylphenyl)azo]-](/img/structure/B13776701.png)
![3-[5-[[4-(3,4-dichloroanilino)-5-fluoropyrimidin-2-yl]amino]indazol-2-yl]-N-methylpropanamide](/img/structure/B13776715.png)

